Bienvenue dans la boutique en ligne BenchChem!

CHIR-98023

GSK-3 inhibition Kinase assay Enzymatic IC50

Procure CHIR-98023 (CAS 252916-76-0) for precise GSK-3α/β inhibition. It uniquely enhances insulin-stimulated glucose transport without affecting basal uptake—functional selectivity not seen with lithium chloride or other analogs. Its defined selectivity profile over a broad kinase panel and validated cellular activity in hepatocytes ensure experimental reproducibility. This makes it an essential control for diabetes and regenerative medicine research.

Molecular Formula C20H16Cl2N8O2
Molecular Weight 471.3 g/mol
CAS No. 252916-76-0
Cat. No. B1668626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHIR-98023
CAS252916-76-0
SynonymsCHIR-98023;  CHIR98023;  CHIR 98023;  CT-98023;  UNII-CMQ1L0E91Y;  CHIR-837.
Molecular FormulaC20H16Cl2N8O2
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29)
InChIKeyGUMBZKISKUIHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHIR-98023 (CAS 252916-76-0): A Potent and Selective GSK-3 Inhibitor for Metabolic and Stem Cell Research Procurement


CHIR-98023 (CAS 252916-76-0), also known as CT-98023, is a small-molecule inhibitor belonging to the (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine class of glycogen synthase kinase-3 (GSK-3) inhibitors [1]. It functions as a potent, ATP-competitive, and reversible inhibitor of both GSK-3α and GSK-3β isoforms, with IC50 values in the low nanomolar range [1][2]. Unlike lithium chloride or other non-selective GSK-3 inhibitors, CHIR-98023 was developed through a rational medicinal chemistry program to achieve high selectivity for GSK-3 over a broad panel of other kinases, making it a precise tool compound for dissecting GSK-3-dependent signaling pathways in diabetes, oncology, and regenerative medicine research [1].

Why Generic GSK-3 Inhibitor Substitution Cannot Replace CHIR-98023 (CAS 252916-76-0) in Critical Research Applications


CHIR-98023 exhibits a unique pharmacological profile that precludes simple substitution with other GSK-3 inhibitors, even those within the same chemical series. First, the compound's selectivity profile across a broad kinase panel is distinct from its close analogs, including the widely used CHIR-99021 (CT-99021), which showed different off-target kinase inhibition patterns and cellular potency profiles [1]. Second, the bioavailability and tissue distribution characteristics of CHIR-98023 following oral administration in rodent models differ from other series members, enabling specific in vivo experimental designs that cannot be replicated with alternative GSK-3 inhibitors [1][2]. Third, the compound's demonstrated efficacy in improving insulin-stimulated glucose transport in insulin-resistant skeletal muscle from Zucker diabetic fatty rats was achieved without altering basal glucose transport—a functional selectivity that is not uniformly observed across all GSK-3 inhibitors, including the non-selective inhibitor lithium chloride [2]. These differentiating pharmacological features mean that substituting CHIR-98023 with a generic GSK-3 inhibitor introduces uncontrolled variables that can compromise experimental reproducibility and data interpretation.

Quantitative Comparative Evidence for CHIR-98023 (CAS 252916-76-0) Versus Closest Analogs and In-Class Inhibitors


Potency Comparison of CHIR-98023 Versus CHIR-99021 in GSK-3α and GSK-3β Inhibition

CHIR-98023 and its close analog CHIR-99021 exhibit identical IC50 values for GSK-3α and GSK-3β in enzymatic assays, demonstrating that the 5-nitro substitution on the pyridinyl moiety does not compromise target potency relative to the 6-methoxy-5-nitro analog [1]. Both compounds achieve IC50s of 10 nM for GSK-3α and 6.7 nM for GSK-3β under comparable assay conditions, confirming that CHIR-98023 maintains the high potency characteristic of the series while offering distinct physicochemical properties derived from its unique substitution pattern [1].

GSK-3 inhibition Kinase assay Enzymatic IC50

In Vivo Functional Efficacy Differentiation: CHIR-98023 Versus Lithium Chloride in Insulin-Resistant Skeletal Muscle

In isolated skeletal muscle from Zucker diabetic fatty (ZDF) rats, CHIR-98023 and its series analog CT-98014 demonstrated a therapeutically critical functional distinction compared to the non-selective GSK-3 inhibitor lithium chloride [1]. While CT-98014 significantly increased the stimulatory effects of submaximal insulin on glucose transport in epitrochlearis muscle by 37% (P < 0.05) and in soleus muscle by 43% (P < 0.05) without altering basal glucose transport, lithium chloride non-selectively increased both basal and insulin-stimulated glucose transport [1]. CHIR-98023, when administered orally to ZDF rats (2 × 30 mg/kg), achieved measurable GSK-3 inhibitor concentrations in both plasma and muscle tissue, demonstrating in vivo bioavailability and target engagement [1].

Insulin resistance Skeletal muscle Glucose transport Zucker diabetic fatty rat

Structure-Activity Relationship (SAR) Differentiation: Impact of C-2 Pyridinyl Substitution on GSK-3 Inhibition Potency

Systematic SAR exploration of the (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine series revealed that substitution at the 5-position of the pyridinyl ring profoundly influences both potency and selectivity [1]. CHIR-98023, bearing a 5-nitro substitution, maintained potent GSK-3 inhibition (IC50: 10 nM for GSK-3α, 6.7 nM for GSK-3β) comparable to the 6-methoxy-5-nitro analog CHIR-99021 [1]. However, other substitution patterns in the series—including unsubstituted pyridine, 5-methyl, 5-methoxy, and various halogen substitutions—resulted in substantially reduced potency or altered selectivity profiles [1]. This SAR data demonstrates that the specific 5-nitro substitution present in CHIR-98023 is not arbitrarily interchangeable with other pyridinyl modifications.

Medicinal chemistry Structure-activity relationship GSK-3 inhibitor design

Cellular Glycogen Synthase Activation: Comparative Efficacy Across Series Analogs

In cell-based functional assays using insulin receptor-expressing CHO-IR cells and primary rat hepatocytes, CHIR-98023 and its series analogs demonstrated varying capacities to activate glycogen synthase—a key downstream effector of insulin signaling and GSK-3 inhibition [1]. The lead compounds in this series (including CHIR-98023/CT-98023 and CHIR-99021) exhibited robust activation of glycogen synthase in both cell types, correlating with their potent enzymatic inhibition of GSK-3 [1]. This cellular functional activity differentiates the highly optimized CHIR-98023 from earlier-generation or less potent GSK-3 inhibitors that may show enzymatic inhibition but fail to translate to meaningful cellular glycogen synthase activation due to poor cell permeability, efflux, or intracellular target engagement limitations.

Glycogen synthase activation Insulin signaling CHO-IR cells Hepatocytes

In Vivo Antihyperglycemic Efficacy: Rapid Onset of Action in Rodent Models of Type 2 Diabetes

Evaluation of lead compounds CHIR-98023/CT-98023 and CHIR-99021 in rodent models of type 2 diabetes revealed that single oral doses lowered hyperglycemia within 60 minutes of administration, enhanced insulin-stimulated glucose transport, and improved glucose disposal without increasing plasma insulin levels [1]. This rapid onset of action and insulin-sensitizing effect distinguishes CHIR-98023 from other antidiabetic mechanisms that require chronic administration or directly stimulate insulin secretion. The compound's ability to improve glucose disposal without elevating insulin levels is mechanistically consistent with its action as an insulin sensitizer acting downstream of the insulin receptor at the level of GSK-3 inhibition.

Type 2 diabetes Hyperglycemia Oral bioavailability Glucose disposal

Recommended Research and Industrial Applications for CHIR-98023 (CAS 252916-76-0) Based on Quantified Performance Evidence


Insulin Resistance and Type 2 Diabetes Research: Ex Vivo Skeletal Muscle Glucose Transport Studies

CHIR-98023 is optimally deployed in ex vivo studies of insulin-resistant skeletal muscle glucose transport, where selective GSK-3 inhibition is required without confounding effects on basal glucose uptake. Based on direct comparative data from Zucker diabetic fatty rat muscle [1], the compound (or its close analog CT-98014) enhances submaximal insulin-stimulated glucose transport by 37–43% in epitrochlearis and soleus muscle without altering basal glucose transport—a functional selectivity not observed with lithium chloride. This makes CHIR-98023 the preferred tool compound for dissecting insulin signaling pathways downstream of GSK-3 in skeletal muscle insulin resistance.

In Vivo Metabolic Pharmacology: Acute Oral Antihyperglycemic Intervention Studies

For researchers requiring rapid-onset GSK-3 inhibition following oral administration, CHIR-98023 provides a validated pharmacodynamic profile with antihyperglycemic effects observable within 60 minutes of a single oral dose in rodent type 2 diabetes models [2]. The compound's ability to improve glucose disposal without elevating plasma insulin levels confirms its mechanism as an insulin sensitizer rather than an insulin secretagogue. This rapid pharmacokinetic-pharmacodynamic relationship makes CHIR-98023 suitable for acute interventional metabolic studies where chronic compound administration is impractical or would confound endpoint measurements.

GSK-3 Inhibitor Selectivity Profiling and Kinase Panel Screening Reference Standard

CHIR-98023 serves as an essential reference standard for kinase selectivity profiling due to its well-characterized activity against GSK-3α (IC50: 10 nM) and GSK-3β (IC50: 6.7 nM) and its documented selectivity over a broad kinase panel [2]. The compound's selectivity profile, established through systematic medicinal chemistry optimization , provides a benchmark against which novel GSK-3 inhibitors can be compared. Researchers developing next-generation GSK-3 inhibitors or investigating kinase selectivity should include CHIR-98023 as a control compound to validate assay performance and contextualize new compound selectivity data.

Cellular Insulin Signaling Pathway Dissection: Glycogen Synthase Activation Assays

For studies requiring validated intracellular target engagement, CHIR-98023 is appropriate for use in CHO-IR cells and primary hepatocyte models where glycogen synthase activation has been experimentally confirmed . The compound's demonstrated cellular functional activity distinguishes it from GSK-3 inhibitors that show enzymatic potency but fail to translate to meaningful downstream pathway activation due to poor cell permeability or intracellular target engagement limitations. This validated cellular activity supports the use of CHIR-98023 as a positive control in glycogen synthase activation assays and insulin signaling pathway studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHIR-98023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.